2,4-Dibromo-1-(propan-2-yloxy)benzene
Overview
Description
2,4-Dibromo-1-(propan-2-yloxy)benzene is a chemical compound with the molecular formula C9H10Br2O . It has a molecular weight of 293.99 .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of differently substituted phenol and aniline derivatives with propargyl bromide in the presence of K2CO3 base and acetone as solvent . The reaction yields are generally good, ranging from 53–85% . The order of reactions and the choice of substituents are critical to the success of the synthesis .Scientific Research Applications
Polymer Synthesis
2,4-Dibromo-1-(propan-2-yloxy)benzene is utilized in the synthesis of various poly(p-phenylene) (PPP) copolymers. For instance, Cianga et al. (2002) describe the use of related dibromo compounds in creating PPP with polytetrahydrofuran and hexyl side chains, characterized by high solubility in common organic solvents at room temperature. These polymers were analyzed using techniques like GPC, NMR, IR, and UV, and their thermal behavior was assessed using TGA and DSC analyses (Cianga, Hepuzer, & Yagcı, 2002).
Organic Chemistry and Synthesis
In organic chemistry, derivatives of this compound are employed in various synthetic pathways. For example, Horning et al. (1970) demonstrated the use of similar dibromo compounds in the synthesis of 3-bromo-2-(tetrahydropyran-2-yloxy)propene, functioning as a masked acetonyl bromide with considerable utility in organic reactions (Horning, Kavadias, & Muchowski, 1970).
Material Science
In material science, related dibromo compounds are used in the synthesis of polymers with specific properties. Yurteri et al. (2004) employed 2,5-Dibromo-1,4-(dihydroxymethyl)benzene, a similar compound, for initiating ring-opening polymerization of e-caprolactone. The resultant polyphenylenes displayed solubility in organic solvents and were characterized by NMR, UV spectroscopy, GPC measurements, and thermal analyses (Yurteri, Cianga, Değirmenci, & Yagcı, 2004).
Pharmaceutical Research
In pharmaceutical research, compounds structurally similar to this compound are synthesized for potential biological activities. Taia et al. (2020) reported the synthesis of new heterocyclic systems from eugenol derivatives, showing significant cytotoxicity against various cancer cell lines (Taia, Essaber, Oubella, Aatif, Bodiguel, Jamart-Grégoire, Ait Itto, & Morjani, 2020).
Crystallography
In the field of crystallography, derivatives of this compound are analyzed to understand molecular interactions and packing. Manfroni et al. (2021) studied 1,4-dibromo-2,5-bis(phenylalkoxy)benzene derivatives, revealing significant differences in molecular packing and interactions in their crystal structures (Manfroni, Prescimone, Constable, & Housecroft, 2021).
properties
IUPAC Name |
2,4-dibromo-1-propan-2-yloxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2O/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNQRZJRUDAOPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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